2,3-dichloro-N'-[4-(trifluoromethyl)-2-pyrimidinyl]benzenesulfonohydrazide
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Overview
Description
2,3-dichloro-N'-[4-(trifluoromethyl)-2-pyrimidinyl]benzenesulfonohydrazide is a sulfonamide.
Scientific Research Applications
Synthesis and Anticancer Activity
2,3-dichloro-N'-[4-(trifluoromethyl)-2-pyrimidinyl]benzenesulfonohydrazide derivatives are synthesized using microwave-assisted condensation, yielding compounds with potential anticancer activity. For instance, specific derivatives have shown promising anticancer activity against ovarian and liver cancer cell lines, highlighting their potential therapeutic applications in oncology (Kumar et al., 2015).
Structural and Supramolecular Analysis
The structural and supramolecular characteristics of similar compounds have been extensively studied, providing insights into their chemical behavior and interactions. For example, crystal structure analyses reveal the geometrical and molecular interactions that contribute to the stability and reactivity of these compounds, which can inform further chemical synthesis and design (Ozochukwu et al., 2021).
Environmental and Analytical Chemistry Applications
Derivatives of this compound also find applications in environmental and analytical chemistry. For instance, some derivatives are used for the detection of heavy metals in environmental samples, demonstrating their utility in monitoring and addressing environmental pollution (Rahman et al., 2020).
Properties
Molecular Formula |
C11H7Cl2F3N4O2S |
---|---|
Molecular Weight |
387.2 g/mol |
IUPAC Name |
2,3-dichloro-N'-[4-(trifluoromethyl)pyrimidin-2-yl]benzenesulfonohydrazide |
InChI |
InChI=1S/C11H7Cl2F3N4O2S/c12-6-2-1-3-7(9(6)13)23(21,22)20-19-10-17-5-4-8(18-10)11(14,15)16/h1-5,20H,(H,17,18,19) |
InChI Key |
YHJVDKQEGUEPTC-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C(=C1)Cl)Cl)S(=O)(=O)NNC2=NC=CC(=N2)C(F)(F)F |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)S(=O)(=O)NNC2=NC=CC(=N2)C(F)(F)F |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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